molecular formula C23H24N4O B2543013 (E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1421587-49-6

(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B2543013
CAS No.: 1421587-49-6
M. Wt: 372.472
InChI Key: ZKTAXKREQMWOHC-RMKNXTFCSA-N
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Description

(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with pyrrol, pyridine, and methanone moieties have been synthesized and evaluated for their antimicrobial efficacy. For example, synthesized pyrazolines and pyridine derivatives have shown good antimicrobial activities comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study highlighted the antimicrobial and antimycobacterial properties of imidazol-1-yl-pyridin-3-yl-methanones, with certain compounds being as potent as standard drugs (Narasimhan et al., 2011).

Anticancer Activity

Research into pyridyl-pyrazolines and oxazole clubbed with pyridine derivatives has revealed compounds with significant anticancer activities. One study identified compounds that demonstrated high potency against a 60 cancer cell line panel, indicating potential utility in cancer treatment (Katariya et al., 2021).

Molecular Docking and Biological Evaluation

Synthetic efforts have also focused on creating compounds for evaluation against various biological targets, with molecular docking studies providing insights into potential interactions with enzymes or receptors. For instance, microwave-assisted synthesis has been utilized to develop pyrazoline derivatives with anti-inflammatory and antibacterial properties, supported by docking studies (Ravula et al., 2016).

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(22-19-21(10-11-24-22)26-13-4-5-14-26)27-17-15-25(16-18-27)12-6-9-20-7-2-1-3-8-20/h1-11,13-14,19H,12,15-18H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTAXKREQMWOHC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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